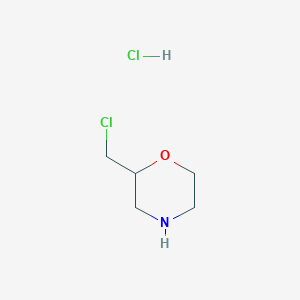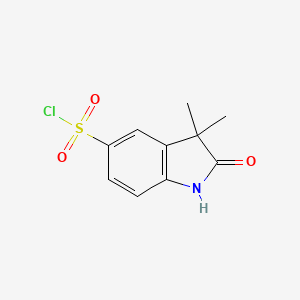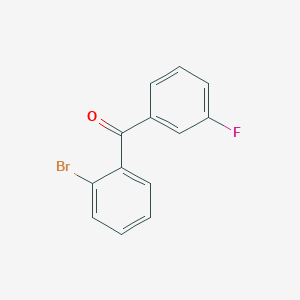![molecular formula C6H4BrF3N2O2 B1288396 [4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1006319-26-1](/img/structure/B1288396.png)
[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a useful research compound. Its molecular formula is C6H4BrF3N2O2 and its molecular weight is 273.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research into the chemical synthesis and characterization of pyrazole derivatives, including compounds similar to [4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, reveals a broad spectrum of activities. For instance, the synthesis of 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles has been demonstrated, showcasing antimicrobial activities (Sherkar & Bhandarkar, 2015). Similarly, studies on the synthesis and crystal structures of N-substituted pyrazolines provide insights into the molecular configurations of these compounds (Loh et al., 2013).
Corrosion Inhibition
Pyrazoline derivatives have been explored for their potential as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies reveal that these compounds can enhance the resistance of mild steel to corrosion, offering high inhibition efficiency and suggesting a mechanism involving physical and chemical adsorption on the metal surface (Lgaz et al., 2020; Lgaz et al., 2018).
Antimicrobial Activities
The synthesis of pyrazoline and pyrazol derivatives often targets the evaluation of their antimicrobial properties. Novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety have been synthesized and assessed for antimicrobial activity, revealing compounds with significant effectiveness against various bacterial and fungal strains (Reddy et al., 2013).
Tuberculostatic Activity
The exploration of trifluoromethyl-substituted pyrazolines for their tuberculostatic activity highlights the therapeutic potential of these compounds. A one-pot synthesis approach has been developed to prepare 3-trifluoromethyl-substituted 4-nitrosopyrazolines and pyrazoles, which have shown considerable activity against tuberculosis (Khudina et al., 2010).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, eye protection, face protection, and washing with plenty of soap and water if in contact with skin . If inhaled and breathing becomes difficult, it is advised to remove to fresh air and keep at rest in a position comfortable for breathing .
Mécanisme D'action
Mode of Action
The mode of action of this compound is also not well-understood at this time. It’s possible that the compound could interact with its targets through covalent bonding, given the presence of the acetic acid moiety. The bromine and trifluoromethyl groups could also play a role in its interactions with targets, potentially enhancing the compound’s binding affinity or selectivity .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it could potentially be involved in pathways related to the metabolism of pyrazoles or acetic acid derivatives. This is purely speculative and would need to be confirmed through experimental studies .
Propriétés
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2/c7-3-1-12(2-4(13)14)11-5(3)6(8,9)10/h1H,2H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGWXGYXKPKSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213606 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-26-1 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
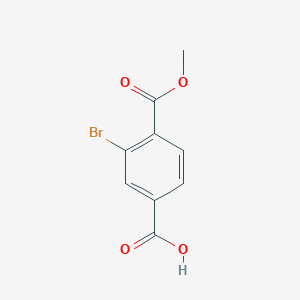

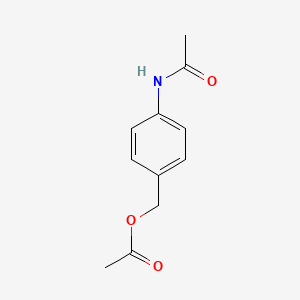


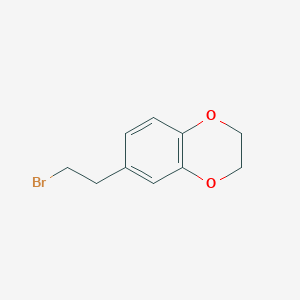


![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)
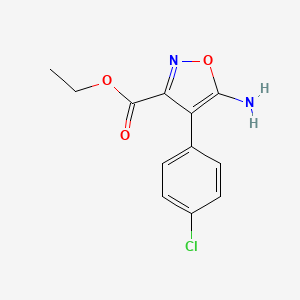
![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)
